Ethanaminium, N-ethyl-N,N-dimethyl-
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Overview
Description
Ethanaminium, N-ethyl-N,N-dimethyl-, also known as N,N-Dimethylethylamine, is an organic compound with the molecular formula C4H11N. It is a tertiary amine characterized by the presence of an ethyl group and two methyl groups attached to the nitrogen atom. This compound is commonly used in various chemical reactions and industrial applications due to its unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethanaminium, N-ethyl-N,N-dimethyl- can be synthesized through several methods. One common method involves the alkylation of dimethylamine with ethyl halides under basic conditions. The reaction typically proceeds as follows: [ \text{(CH3)2NH} + \text{C2H5X} \rightarrow \text{(CH3)2NC2H5} + \text{HX} ] where X is a halogen (e.g., Cl, Br).
Industrial Production Methods
In industrial settings, the production of N,N-Dimethylethylamine often involves continuous flow processes to ensure high yield and purity. The reaction is carried out in the presence of a suitable base, such as sodium hydroxide, to neutralize the hydrogen halide by-product .
Chemical Reactions Analysis
Types of Reactions
Ethanaminium, N-ethyl-N,N-dimethyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-ethyl-N,N-dimethylamine oxide.
Substitution: It can participate in nucleophilic substitution reactions, where the ethyl or methyl groups can be replaced by other substituents.
Addition: It can react with electrophiles to form addition products.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or peracids are commonly used for oxidation reactions.
Nucleophiles: Halides, cyanides, and other nucleophiles are used in substitution reactions.
Electrophiles: Alkyl halides and acyl halides are typical electrophiles for addition reactions.
Major Products Formed
The major products formed from these reactions include N-ethyl-N,N-dimethylamine oxide, substituted amines, and various addition products depending on the specific reagents and conditions used .
Scientific Research Applications
Ethanaminium, N-ethyl-N,N-dimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of quaternary ammonium compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: It is involved in the development of pharmaceuticals, especially those targeting the central nervous system.
Industry: It is used in the production of surfactants, catalysts, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethanaminium, N-ethyl-N,N-dimethyl- involves its interaction with various molecular targets. As a tertiary amine, it can act as a nucleophile, attacking electrophilic centers in chemical reactions. In biological systems, it can interact with enzymes and receptors, modulating their activity through binding and subsequent conformational changes .
Comparison with Similar Compounds
Similar Compounds
Ethanamine, N,N-dimethyl-: Similar structure but lacks the ethyl group.
Methanamine, N-ethyl-N-methyl-: Contains one methyl and one ethyl group attached to the nitrogen atom.
N,N-Dimethylethylamine: Another name for Ethanaminium, N-ethyl-N,N-dimethyl-.
Uniqueness
Ethanaminium, N-ethyl-N,N-dimethyl- is unique due to its specific combination of ethyl and methyl groups attached to the nitrogen atom, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in organic synthesis and industrial processes .
Properties
IUPAC Name |
diethyl(dimethyl)azanium |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N/c1-5-7(3,4)6-2/h5-6H2,1-4H3/q+1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJHQDSMOYNLVLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](C)(C)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16N+ |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50276773 |
Source
|
Record name | Ethanaminium, N-ethyl-N,N-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50276773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.20 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15302-89-3 |
Source
|
Record name | Ethanaminium, N-ethyl-N,N-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50276773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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